1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate
Description
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2 |
InChI Key |
XZXUFDAJBSOQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of phthalic anhydride and alanine in the presence of triethylamine and toluene, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and purity. The use of environmentally friendly and sustainable approaches is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized isoindoline-1,3-dione derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of materials such as dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Solubility: Carboxylic acid derivatives (e.g., C₁₁H₉NO₄) exhibit higher aqueous solubility than esterified analogs (e.g., ethyl esters) due to ionizable -COOH groups .
- Lipophilicity: LogP values range from ~0.79 (acid derivatives) to higher values for esters (e.g., ethyl 4-aminophenyl analog), impacting membrane permeability .
- Stereoelectronic Effects : Pyridine and thiazole substituents introduce heteroatoms that may enhance binding to biological targets via lone-pair interactions .
Data Tables
Table 1: Spectral Data Comparison
Table 2: Pharmacokinetic Parameters
Biological Activity
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
- Molecular Formula: C17H16N2O3
- Molecular Weight: 288.32 g/mol
- CAS Number: 2379695-44-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindoline core and subsequent esterification with pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of dioxoisoindoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Dioxoisoindoline Derivative A | 625 - 1250 | Not Tested |
| Dioxoisoindoline Derivative B | 500 - 1000 | 250 - 500 |
| Dioxoisoindoline Derivative C | >2000 | 125 - 250 |
Anticancer Activity
1,3-Dioxoisoindolin derivatives have also been investigated for their anticancer properties. For example, a study highlighted the potential of these compounds as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion . The inhibition of IDO can enhance anti-tumor immunity, making these compounds promising candidates for cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various synthesized dioxoisoindoline derivatives were tested for their antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that modifications at specific positions on the isoindoline core could enhance bioactivity.
Case Study 2: Cancer Treatment Potential
Another study focused on the application of dioxoisoindoline derivatives in glioblastoma treatment. Researchers found that these compounds could effectively degrade IDO1 proteins in glioblastoma cells, leading to reduced tumor growth in preclinical models . This highlights the dual potential for both antimicrobial and anticancer activities.
Q & A
Q. What are the recommended synthetic routes for 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate, and how can reaction conditions be optimized?
Synthesis typically involves coupling isoindoline-1,3-dione derivatives with pyridinylpropanoate precursors via nucleophilic acyl substitution or esterification. Optimization may include varying solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., DMAP, EDC·HCl). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. How should researchers safely handle and store this compound to minimize health risks?
Use PPE (lab coat, nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis. Immediate decontamination with ethanol/water mixtures is advised for spills. Refer to SDS guidelines for pyridine derivatives, which highlight risks of respiratory and dermal irritation .
Q. What spectroscopic methods are critical for characterizing this compound’s structure?
Confirm structure via:
- NMR (¹H/¹³C) to identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and ester carbonyl signals (δ 165–170 ppm).
- FT-IR for C=O stretches (~1700 cm⁻¹) and aromatic C-H bends.
- HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 325.12). Cross-validate with PubChem data for related isoindolinone derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction reveals dihedral angles between isoindolinone and pyridine rings, influencing π-π stacking and reactivity. For example, coplanar arrangements (dihedral <5°) enhance conjugation, while non-planar geometries reduce electrophilicity. Compare with structurally analogous compounds (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanenitrile) to identify packing interactions (C–H⋯O/N) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO%). Mitigate via:
Q. How do electronic effects of the pyridin-3-yl group influence reactivity in nucleophilic substitutions?
The pyridine ring’s electron-withdrawing nature activates the propanoate ester toward nucleophilic attack. Substituent position (meta vs. para) alters resonance stabilization: meta-substitution (C3) reduces electron density at the ester carbonyl, increasing susceptibility to hydrolysis. Compare kinetics with pyridin-2-yl analogs using Hammett plots .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC.
- Plasma stability : Use human plasma (37°C, 24h) to quantify metabolite formation (LC-MS).
- Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance changes. Report half-life (t₁/₂) and Arrhenius parameters for predictive modeling .
Q. How can researchers validate the compound’s role in modulating enzyme activity?
Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) with:
- Kinetic analysis : Measure Kₐₚₚ and Vₘₐₓ under varying inhibitor concentrations.
- Competitive vs. non-competitive inhibition : Assess via Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Determine binding stoichiometry and ΔG .
Methodological Considerations
Q. What computational approaches predict the compound’s ADMET properties?
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability.
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .
Q. How to design a robust SAR study for isoindolinone derivatives?
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at C4/C5 of isoindolinone.
- Bioisosteric Replacement : Replace pyridin-3-yl with thiazole or quinoline moieties.
- Activity Cliffs : Compare EC₅₀ values to identify critical pharmacophores. Validate via in vitro/in vivo correlation (IVIVC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
